7,9-Diazabicyclo[4.2.1]nonane

δ-Opioid Receptor Binding Affinity Structure-Activity Relationship

Researchers targeting δ-opioid receptors or nAChRs should choose 7,9-Diazabicyclo[4.2.1]nonane (CAS 155774-31-5) as the core scaffold for systematic SAR studies. Unlike generics such as 3,8-diazabicyclo[3.2.1]octane or 3,9-diazabicyclo[3.3.1]nonane, the [4.2.1] bridging pattern delivers a distinct affinity-selectivity profile (Ki δ = 0.41 nM; μ/δ selectivity = 217) that enables precise modulation of target engagement. Its rigid framework reduces the entropic penalty upon binding, accelerating SAR interpretation. Request your quote today for this essential, research-grade building block.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 155774-31-5
Cat. No. B587021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Diazabicyclo[4.2.1]nonane
CAS155774-31-5
Synonyms7,9-Diazabicyclo[4.2.1]nonane(9CI)
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CCC2NCC(C1)N2
InChIInChI=1S/C7H14N2/c1-2-4-7-8-5-6(3-1)9-7/h6-9H,1-5H2
InChIKeyGYQKVJKRLNRYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Diazabicyclo[4.2.1]nonane (CAS 155774-31-5): Technical Overview and Sourcing Baseline for Procurement


7,9-Diazabicyclo[4.2.1]nonane (CAS 155774-31-5) is a bridged bicyclic diamine scaffold with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . The compound features a conformationally constrained [4.2.1] bicyclic framework containing two nitrogen atoms at the 7- and 9-positions, imparting distinct geometric and electronic properties relative to monocyclic diamines or alternative bicyclic amine scaffolds [1]. This structural motif has been investigated as a core scaffold in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and δ-opioid receptors, where conformational constraint is a critical determinant of receptor subtype selectivity and binding affinity [2].

Why Generic Substitution Fails: Structural Differentiation of 7,9-Diazabicyclo[4.2.1]nonane from Alternative Bicyclic Diamines


Generic substitution of 7,9-diazabicyclo[4.2.1]nonane with other diazabicycloalkane scaffolds (e.g., 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, or 3,10-diazabicyclo[4.3.1]decane) is not scientifically valid due to distinct ring size, nitrogen positioning, and conformational constraints that differentially modulate receptor binding geometry [1]. In a systematic comparative evaluation of diazabicycloalkane cores as δ-opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane scaffold demonstrated a unique affinity-selectivity profile relative to its closest analogs, underscoring that even subtle variations in the bicyclic framework translate into measurable differences in pharmacological performance [2]. Furthermore, the specific [4.2.1] bridging pattern confers distinct physicochemical properties—including calculated density of 0.951 g/cm³, boiling point of 177.6°C, and flash point of 63.2°C—that directly impact handling, formulation compatibility, and synthetic accessibility in ways not shared by alternative bicyclic diamines .

Quantitative Evidence Guide: 7,9-Diazabicyclo[4.2.1]nonane Differentiation Data for Scientific Procurement


δ-Opioid Receptor Affinity: Comparative Binding Data for 3,9-Diazabicyclo[4.2.1]nonane vs. Alternative Diazabicycloalkane Cores

In a direct head-to-head comparison of diazabicycloalkane scaffolds evaluated as δ-opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane core demonstrated δ receptor binding affinity that distinguishes it from other bridged bicyclic cores in the same study. All compounds were assayed under identical conditions, enabling direct cross-scaffold comparison of binding behavior [1].

δ-Opioid Receptor Binding Affinity Structure-Activity Relationship

Functional δ-Opioid Agonist Activity: [³⁵S]GTPγS Assay Comparison Across Diazabicycloalkane Scaffolds

Functional agonism at δ-opioid receptors was assessed using the [³⁵S]GTPγS binding assay, providing a direct measure of G-protein activation efficacy. The 3,9-diazabicyclo[4.2.1]nonane derivative exhibited measurable agonist activity that positions it distinctly among the evaluated bicyclic cores [1].

δ-Opioid Receptor Functional Activity G-Protein Activation

Selectivity Profile: δ vs. μ and κ Opioid Receptor Selectivity of 3,9-Diazabicyclo[4.2.1]nonane Derivatives

Receptor selectivity was evaluated by measuring binding affinity at μ and κ opioid receptors alongside δ receptor binding. The 3,9-diazabicyclo[4.2.1]nonane derivative exhibited a measurable selectivity window relative to μ and κ receptors, which differentiates it from other scaffolds in the same study [1].

Opioid Receptor Selectivity δ-Selectivity Off-Target Binding

Conformational Constraint Rationale: Bridged Bicyclic Geometry as Differentiator from Monocyclic and Acyclic Diamines

The 3,9-diazabicyclo[4.2.1]nonane scaffold was explicitly designed and evaluated as a conformationally constrained homologue of the flexible piperazine moiety present in SNC80 and related δ-opioid agonists. This constraint reduces conformational entropy and pre-organizes the pharmacophore geometry [1].

Conformational Constraint Scaffold Design Medicinal Chemistry

Procurement-Aligned Application Scenarios for 7,9-Diazabicyclo[4.2.1]nonane in Drug Discovery and Chemical Biology


δ-Opioid Receptor Agonist Lead Optimization Programs Requiring Scaffold SAR

Medicinal chemistry teams pursuing δ-opioid receptor agonists for analgesia, mood disorders, or neuroprotection should prioritize procurement of the 7,9-diazabicyclo[4.2.1]nonane scaffold when systematic scaffold SAR is required. Direct comparative data demonstrate that the [4.2.1] core yields a distinct pharmacological profile (Ki δ = 0.41 nM; EC₅₀ = 2.8 nM; μ/δ selectivity = 217) that is neither the highest-affinity (compound 4, [3.2.1] core) nor the lowest-affinity (compound 5, [3.3.1] core) among diazabicycloalkane alternatives, enabling fine-tuning of potency and selectivity [1]. This intermediate profile may be strategically valuable for programs seeking to avoid excessive potency or optimize the balance between target engagement and off-target minimization.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery and Optimization

Research groups investigating α7 nicotinic acetylcholine receptor ligands or other nAChR subtypes should consider 7,9-diazabicyclo[4.2.1]nonane as a core scaffold for analog synthesis. Patented diazabicyclononane derivatives have been disclosed as cholinergic ligands at nicotinic acetylcholine receptors with claimed utility in cognitive disorders, neurodegeneration, and smoking cessation [1]. The conformational constraint inherent to the [4.2.1] bridged system may confer receptor subtype selectivity advantages over monocyclic amine scaffolds, though direct comparative quantitative data for nAChR applications remain limited in the public domain .

Conformationally Constrained Scaffold Library Construction for Fragment-Based and Structure-Based Drug Design

Computational chemistry and structure-based drug design groups seeking conformationally constrained diamine building blocks for fragment library construction should incorporate 7,9-diazabicyclo[4.2.1]nonane. The rigid [4.2.1] bicyclic framework reduces the conformational degrees of freedom relative to monocyclic piperazine or acyclic ethylenediamine analogs, thereby decreasing the entropic penalty upon target binding and increasing the interpretability of SAR [1]. The compound's calculated physicochemical properties—density 0.951 g/cm³, boiling point 177.6°C, flash point 63.2°C —provide a defined handling and storage baseline for procurement planning and laboratory workflow integration.

Diazabicycloalkane Core SAR Studies Across Multiple Receptor Classes

Academic and industrial medicinal chemistry groups conducting systematic SAR studies of diazabicycloalkane scaffolds across GPCR targets should include the [4.2.1] core to complete the comparative dataset. The published systematic evaluation of 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores at δ-opioid receptors establishes a precedent for scaffold-wide SAR [1]. The [4.2.1] scaffold occupies a distinct position in terms of ring size and nitrogen geometry, and its inclusion enables comprehensive understanding of how incremental changes in bicyclic framework architecture translate to pharmacological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,9-Diazabicyclo[4.2.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.